Product packaging for 4,4'-Diaminobenzanilide(Cat. No.:CAS No. 785-30-8)

4,4'-Diaminobenzanilide

Cat. No.: B1630359
CAS No.: 785-30-8
M. Wt: 227.26 g/mol
InChI Key: XPAQFJJCWGSXGJ-UHFFFAOYSA-N
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Description

Significance of Aromatic Diamines in Polymer Science and Engineering

Aromatic diamines are a cornerstone class of monomers essential for the production of high-performance polymers, most notably aromatic polyamides (aramids) and polyimides. wikipedia.orgresearchgate.net The defining characteristic of these diamines is the presence of two amino functional groups attached to one or more aromatic rings. This structure is fundamental to their utility, as the rigidity of the aromatic rings imparts exceptional thermal stability and mechanical robustness to the resulting polymer chains. sapub.org

Polymers derived from aromatic diamines are renowned for their high heat resistance, chemical inertness, and impressive strength-to-weight ratios. researchgate.net This has led to their widespread use in demanding applications, from aerospace components and protective apparel to advanced electronics and filtration membranes. scienoc.com The specific orientation of the amino groups (para, meta, or ortho) and the nature of the aromatic structure between them allow for precise tuning of the final polymer's properties, such as solubility and processability. mdpi.com The development of novel aromatic diamines continues to be a dynamic area of research, aimed at creating materials with tailored characteristics for next-generation technologies. alderbioinsights.co.ukresearchgate.net

Role of 4,4'-Diaminobenzanilide as a Monomer and Precursor

The distinct structure of this compound, which contains a pre-formed amide linkage, makes it a particularly interesting monomer for creating highly functional polymers. Its primary role is in the synthesis of specialized polyamides and polyimides, where it introduces specific desirable traits.

When used as a monomer in polycondensation reactions, DABA contributes to polymers with notable properties. For instance, aromatic polyamides synthesized through the low-temperature polycondensation of DABA with terephthaloyl chloride exhibit high thermal stability, remaining stable at temperatures up to 300°C. scirp.orgscirp.org A notable characteristic of these polyamides is their ability to emit strong blue fluorescence, a property not common in most polyamides, making them promising candidates for functional materials in optoelectronics. scirp.orgscirp.org

In the realm of polyimides, DABA is used as a comonomer to enhance material properties. Its incorporation into a polyimide structure, for example by copolymerizing it with 4,4'-diaminodiphenyl methane (B114726) (MDA) and 3,3',4,4'-benzophenone tetracarboxylic dianhydride (BTDA), introduces hydrogen bonds via its -CONH- group. nih.gov This hydrogen bonding increases the melt viscosity of the polymer precursor, which is highly advantageous for fabricating lightweight polyimide foams. nih.gov The resulting foams exhibit exceptional thermal resistance and compressive strength, making them suitable for high-temperature thermal insulation in the aerospace, marine, and nuclear industries. nih.gov DABA is also used to create the rigid, liquid-crystal-forming blocks in advanced block copolyamides, which can be spun into high-stiffness fibers. kpi.ua

Table 1: Properties of Polymers Derived from this compound

Polymer Type Comonomers Key Properties Potential Applications
Aromatic Polyamide Terephthaloyl chloride Thermally stable up to 300°C; Exhibits strong blue fluorescence (~420 nm). scirp.orgscirp.org High-temperature resistant automotive parts; Light-emitting diodes. scirp.org
Polyimide Foam (PIF) 4,4'-diaminodiphenyl methane (MDA), 3,3',4,4'-benzophenone tetracarboxylic dianhydride (BTDA) Initial thermal degradation > 511°C; Glass transition temperature > 292°C; Compressive strength up to 0.59 MPa. nih.gov High-temperature thermal insulation for aerospace, marine, and nuclear sectors. nih.gov

| Block Copolyamide | 4,4'-diaminodiphenylsulphone, Terephthaloyl chloride | Forms stiff, liquid crystal blocks; Can be spun into high-stiffness fibers. kpi.ua | High-performance fibers. kpi.ua |

Historical Context of Research Involving this compound

While the foundational chemistry for creating aromatic polyamides and polyimides was established in the mid-20th century, leading to commercial materials like Kevlar and Nomex, the focused investigation of this compound as a specialty monomer is a more recent development. researchgate.netmdpi.com Research involving DABA is part of a broader, ongoing scientific effort to design and synthesize new polymers with precisely tailored properties that are not achievable with more common diamines.

The scientific literature indicates that DABA's use has been driven by the need for materials with enhanced functionality. For instance, studies on its use in reactive dyes gained traction as researchers sought safer, high-performance alternatives to traditional, potentially carcinogenic benzidine-based compounds. researchgate.net In the field of high-performance polymers, research published in the 21st century demonstrates its utility in creating materials with unique optical properties like fluorescence or in engineering the morphology of polymer foams. scirp.orgnih.gov The use of DABA to create stiff segments in block copolymers builds upon foundational research into liquid crystalline polymers from the 1970s and 1980s. kpi.ua This body of work underscores that DABA is not merely a substitute monomer but a strategic component used by researchers to introduce specific functionalities, such as hydrogen bonding and controlled rigidity, into advanced material systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O B1630359 4,4'-Diaminobenzanilide CAS No. 785-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(4-aminophenyl)benzamide
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InChI

InChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XPAQFJJCWGSXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13N3O
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DSSTOX Substance ID

DTXSID4020400
Record name 4,4'-Diaminobenzanilide
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Molecular Weight

227.26 g/mol
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CAS No.

785-30-8
Record name 4,4′-Diaminobenzanilide
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Record name Benzamide, 4-amino-N-(4-aminophenyl)-
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Synthetic Methodologies and Reaction Pathways

Monomer Synthesis Strategies for 4,4'-Diaminobenzanilide

The production of high-purity this compound is crucial for its successful application in polymer chemistry. The following subsections detail the common and advanced synthesis routes.

The traditional synthesis of this compound is typically a two-step process. The first step involves the condensation of 4-nitrobenzoyl chloride with 4-nitroaniline. This reaction forms the intermediate compound, 4,4'-dinitrobenzanilide (B1617148). tubitak.gov.tr The subsequent step is the reduction of this dinitro compound to yield this compound. tubitak.gov.tr

A common method for the reduction of 4,4'-dinitrobenzanilide involves catalytic hydrogenation. chemicalbook.com This process is carried out using a catalyst such as palladium on activated charcoal in a solvent like N,N-dimethylformamide. chemicalbook.com The reaction is conducted under hydrogen pressure at an elevated temperature. chemicalbook.com

Reactants and Intermediates in Conventional Synthesis

Step Reactants Intermediate/Product Typical Reagents and Conditions
1. Condensation 4-nitrobenzoyl chloride, 4-nitroaniline 4,4'-dinitrobenzanilide -
2. Reduction 4,4'-dinitrobenzanilide This compound Hydrogen, Palladium on activated charcoal, N,N-dimethylformamide, ~100°C, ~0.8 MPa pressure

Achieving high purity is essential for the production of electronic-grade this compound, which is required for certain advanced polymer applications. A specific method for obtaining high-purity, electronic-grade this compound with a purity of 99.7% as determined by HPLC has been reported. chemicalbook.com This technique involves the purification of the crude product obtained from the conventional synthesis route. chemicalbook.com

The purification process involves adding the crude this compound to an autoclave with n-butanol and activated carbon. chemicalbook.com The mixture is heated and stirred under a nitrogen atmosphere to prevent oxidation. chemicalbook.com After filtration under nitrogen, the filtrate is cooled to allow for the crystallization of the high-purity product, which appears as a white crystalline powder. chemicalbook.com This process yields a product with a purity of 96.1%. chemicalbook.com

High-Purity Synthesis of this compound

Parameter Value/Description
Starting Material Crude this compound
Solvent n-Butanol
Purification Agent Activated Carbon
Atmosphere Nitrogen
Temperature Raised to 135 ± 1°C, then cooled to 25 ± 1°C
Stirring Time 20 minutes at high temperature
Final Product Appearance White crystalline powder
Purity (HPLC) 99.7%
Yield 96.1%

Polymerization Reactions Involving this compound

This compound serves as a key diamine monomer in the synthesis of aromatic polyamides due to the desirable properties it imparts to the resulting polymers, such as high thermal stability.

Polycondensation is the primary method for polymerizing this compound with various diacyl chlorides to form polyamides.

Low-temperature solution polycondensation is a widely used method for preparing aromatic polyamides from this compound. scirp.orgscirp.org This technique offers simple reaction conditions and avoids the high temperatures that can lead to side reactions. scirp.org The reaction is typically carried out by reacting this compound with an aromatic diacid chloride, such as terephthaloyl chloride, in a polar aprotic solvent. scirp.orgscirp.org

In a typical procedure, this compound is dissolved in a solvent like 1-methyl-2-pyrrolidinone (B7775990) (NMP), often with the addition of a salt like anhydrous calcium chloride (CaCl2) to enhance the solubility of the resulting polymer. scirp.org The solution is then cooled, and the diacid chloride is added. scirp.org The reaction proceeds at a low temperature (e.g., 0-5°C) for several hours, followed by continued reaction at room temperature. scirp.org The resulting aromatic polyamide exhibits good thermal stability, with stability up to 300°C, and can display properties like strong blue fluorescence. scirp.orgscirp.org

Low-Temperature Polycondensation of this compound with Terephthaloyl Chloride

Parameter Value/Description Reference
Monomers This compound, Terephthaloyl chloride scirp.orgscirp.org
Solvent 1-methyl-2-pyrrolidinone (NMP) scirp.org
Solubilizing Agent Anhydrous Calcium Chloride (CaCl2) scirp.org
Reaction Temperature 0-5°C initially, then room temperature scirp.org
Reaction Time 8 hours at low temperature, 8 hours at room temperature scirp.org
Polymer Properties Stable up to 300°C, emits strong blue fluorescence near 420 nm scirp.orgscirp.org

One-pot synthesis in a molten medium, such as benzoic acid, has emerged as an effective method for producing high-performance polymers like polyamide imides from this compound. researchgate.net This technique can lead to the formation of semicrystalline polymers with high glass transition (Tg) and melting (Tm) temperatures. researchgate.net

Research has demonstrated the synthesis of a semicrystalline polyamide imide from this compound and 2,2-propylidene-bis(1,4-phenyleneoxy)diphthalic anhydride (B1165640) using a one-pot high-temperature catalytic polycondensation in molten benzoic acid. researchgate.net This method has been shown to produce a high-temperature thermoplastic semicrystalline polyamide imide (PAI) with a glass transition temperature of 250°C and a melting temperature of 370°C. researchgate.net The use of molten benzoic acid can act as both a solvent and a catalyst in the reaction. researchgate.net

One-Pot Polycondensation of this compound in Molten Benzoic Acid

Monomers Polymer Type Reaction Medium Resulting Polymer Properties Reference
This compound, 2,2-propylidene-bis(1,4-phenyleneoxy)diphthalic anhydride Semicrystalline Polyamide Imide (PAI) Molten Benzoic Acid High-temperature thermoplastic, Tg = 250°C, Tm = 370°C researchgate.net

Polycondensation Reactions

Interfacial Polycondensation Techniques

Interfacial polycondensation is a method used for the synthesis of polyamides and other polymers. This technique typically involves the reaction of a diamine dissolved in an aqueous phase with a diacid chloride dissolved in an immiscible organic solvent. The polymerization occurs at the interface between the two liquid phases.

While low-temperature solution polycondensation is often preferred due to simpler reaction conditions and easier post-treatment, interfacial polycondensation offers an alternative route. sioc-journal.cnscirp.org For unsymmetrical diamines like diaminobenzanilides, interfacial polycondensation can lead to the formation of thermally stable aromatic copolyamides. acs.org A notable characteristic of this method is that it can produce polymers with a greater degree of ordering compared to those synthesized via solution polycondensation, although the inherent viscosities of the resulting copolyamides may be lower. acs.org For instance, copolyamides produced through interfacial polycondensation techniques have been reported to have inherent viscosities of less than 0.8 dL/g. acs.org

In a broader context, interfacial polycondensation has been successfully employed for the synthesis of linear aromatic poly(ester amide)s (PEAs) using a chloroform/water system with a phase-transfer catalyst. researchgate.net This demonstrates the versatility of the technique for creating complex polymer architectures. However, challenges associated with interfacial polymerization include solvent recovery difficulties, high solvent consumption, and potential environmental pollution. scirp.org

Synthesis of Poly(amide-enaminonitriles)

Poly(amide-enaminonitriles) are copolymers that incorporate both amide and enaminonitrile functionalities into the polymer backbone. The synthesis of these copolymers using this compound has been demonstrated through its reaction with 1,3- or 1,4-bis(1-chloro-2,2-dicyanovinyl)benzene. acs.org

The polycondensation of the unsymmetrical DABA monomer with these reactants leads to copolymers with a predominantly ordered structure. acs.org Spectroscopic analysis, specifically 1H NMR, has shown that approximately 85% of the structures exhibit head-to-head/tail-to-tail arrangements. acs.org This selectivity is attributed to the different reactivity of the two amino groups in the DABA molecule. The amino group para to the electron-donating amino group (the "head") is more reactive than the amino group para to the electron-withdrawing carbonyl group (the "tail"). acs.org

The resulting poly(amide-enaminonitriles) demonstrate thermal stability and solubility comparable to homopoly(enaminonitriles), even with up to 50% amide linkages. acs.org

Table 1: Synthesis and Characterization of Poly(amide-enaminonitriles) from this compound

Reactant Resulting Copolymer Key Findings Reference
1,3-bis(1-chloro-dicyanovinyl)benzene meta-substituted copolymer Predominantly ordered polymer with ~85% head-to-head/tail-to-tail arrangement. acs.org
1,4-bis(1-chloro-dicyanovinyl)benzene para-substituted copolymer Predominantly ordered polymer with ~85% head-to-head/tail-to-tail arrangement. acs.org

Ultrasound-Assisted Polymerization for Poly(Thiourea-Amide)

A novel and environmentally friendly approach for the synthesis of poly(thiourea-amide) involves the use of ultrasound irradiation. This sonochemical method has been successfully applied to the condensation reaction of this compound with isophthaloyl diisothiocyanate. nih.govnih.govresearchgate.net This technique is recognized for being an efficient, simple, and eco-friendly alternative to conventional polymerization methods. nih.gov

The resulting polymer, poly(N1-ethanethioyl-N3-((4-((4-(methylamino)phenyl)carbamoyl)phenyl)carbamothioyl) isophthalamide) (PTB), has been characterized using various analytical techniques, including FT-IR, 1H NMR, and thermal gravimetric analysis (TGA). nih.govnih.gov The synthesized poly(thiourea-amide) has shown potential as an effective adsorbent for the removal of dyes, such as Congo Red, from aqueous solutions. nih.govrsc.org The adsorption process is influenced by factors like pH, contact time, and temperature. nih.govrsc.org

Table 2: Ultrasound-Assisted Synthesis of Poly(Thiourea-Amide)

Monomers Polymerization Technique Key Features of the Method Resulting Polymer Reference
This compound and isophthaloyl diisothiocyanate Ultrasound-assisted condensation reaction Efficient, simple, and eco-friendly Poly(thiourea-amide) (PTB) nih.govnih.govresearchgate.net

Schiff-Base Condensation Reactions for Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials synthesized from organic building blocks linked by covalent bonds. researchgate.netrsc.org Schiff-base chemistry, which involves the formation of an imine bond, is a widely used and effective strategy for the construction of highly stable and crystalline COFs. researchgate.netresearchgate.net

A notable example is the synthesis of a novel amide-functionalized two-dimensional COF, designated as JUC-578, through the Schiff-base condensation reaction of this compound (DABA) and 1,3,5-benzenetricarboxaldehyde. sioc-journal.cn Characterization of JUC-578 has revealed high crystallinity and a uniform spherical morphology with one-dimensional mesoporous channels. sioc-journal.cn The introduction of the amide functional groups from the DABA monomer into the COF skeleton provides active sites, which can be utilized for applications such as the selective adsorption of dyes from aqueous solutions. sioc-journal.cn The stability and ordered porosity of such COFs make them promising materials for addressing environmental issues. sioc-journal.cn

Table 3: Schiff-Base Condensation for Covalent Organic Frameworks

Monomers Reaction Type Resulting COF Key Properties Reference
This compound (DABA) and 1,3,5-benzenetricarboxaldehyde Schiff-base condensation JUC-578 High crystallinity, uniform spherical morphology, one-dimensional mesoporous pores, amide-functionalized sioc-journal.cn

Preparation of Polyimides (Solution, Chemical, and Thermal Imidization)

Polyimides are high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. This compound (DABA) is a valuable monomer in the synthesis of polyimides, imparting specific properties such as increased melt viscosity and the formation of hydrogen bonds within the polymer chains. researchgate.net

One synthetic route involves the copolymerization of DABA with other diamines and a dianhydride to create polyester (B1180765) ammonium (B1175870) salts (PEASs). researchgate.net These precursors are then heated to induce foaming and imidization, resulting in lightweight polyimide foams. For instance, DABA has been copolymerized with 4,4'-diaminodiphenyl methane (B114726) (MDA) and 3,3',4,4'-benzophenone tetracarboxylic dianhydride (BTDA). researchgate.net The presence of DABA leads to the formation of hydrogen bonds between the amide (CONH) and carbonyl (C=O) groups in the polyimide chains, which increases the melt viscosity of the PEAS precursors. researchgate.net This is advantageous for trapping foaming gases and enhancing cell expansion. researchgate.net

Another approach is the high-temperature solution imidization method. In this process, a diamine and a dianhydride are reacted in a high-boiling solvent, such as 1-methyl-2-pyrrolidone, often with a co-solvent like o-dichlorobenzene to facilitate the removal of water formed during imidization. rsc.org This method has been used to prepare a series of azopolyimides from 3,3',4,4'-azobenzenetetracarboxylic dianhydride and various diamines, including this compound. rsc.org

Furthermore, high-performance polyimides have been prepared through the dipolymerization of DABA and pyromellitic dianhydride (PMDA). scirp.org These polyimides exhibit high barrier properties.

Table 4: Synthesis of Polyimides from this compound

Co-monomers Synthesis Method Key Features of Resulting Polyimide Reference
4,4'-diaminodiphenyl methane (MDA) and 3,3',4,4'-benzophenone tetracarboxylic dianhydride (BTDA) Copolymerization to polyester ammonium salts (PEASs) followed by heating Lightweight foam structure, increased melt viscosity, hydrogen bonding researchgate.net
3,3',4,4'-azobenzenetetracarboxylic dianhydride High-temperature solution imidization Azo-containing polyimide rsc.org
Pyromellitic dianhydride (PMDA) Dipolymerization High-barrier properties scirp.org

Derivatization and Functionalization of this compound

The chemical structure of this compound, with its reactive amine groups, allows for various derivatization and functionalization reactions. These modifications are employed to create novel compounds with specific properties, such as metal-coordinating ligands for the development of metal complexes.

Synthesis of Schiff Base Ligands and Metal Complexes

Schiff bases, characterized by the imine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. acs.org this compound serves as a suitable primary diamine for the synthesis of Schiff base ligands.

A specific example is the synthesis of the Schiff base ligand 4-(4-nitrobenzylideneamino)-N-(4-(4-nitrobenzylideneamino)phenyl)benzamide. acs.org This ligand is prepared by the condensation of this compound with p-nitrobenzaldehyde in a refluxing methanol (B129727) solution. acs.org The formation of the Schiff base is confirmed by spectroscopic techniques such as FT-IR, which shows the characteristic imine stretching frequency. acs.org

These Schiff base ligands can then be used to synthesize metal complexes. For instance, the aforementioned ligand has been used to prepare complexes with cobalt(II), nickel(II), and copper(II) by reacting the ligand with the corresponding metal chlorides in a methanolic solution under reflux. acs.org The coordination of the imine nitrogen to the metal center is indicated by a shift in the imine stretching frequency in the FT-IR spectra of the complexes compared to the free ligand. acs.org Such metal complexes are investigated for various potential applications. acs.org

Table 5: Synthesis of Schiff Base Ligands and Metal Complexes from this compound

Reactant for Schiff Base Formation Schiff Base Ligand Metal Ions for Complexation Characterization Techniques Reference
p-nitrobenzaldehyde 4-(4-nitrobenzylideneamino)-N-(4-(4-nitrobenzylideneamino)phenyl)benzamide Co(II), Ni(II), Cu(II) 1H-NMR, FT-IR, UV-Vis, EPR, EI-mass acs.org

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
DABAThis compound
PEAsPoly(ester amide)s
PTBPoly(N1-ethanethioyl-N3-((4-((4-(methylamino)phenyl)carbamoyl)phenyl)carbamothioyl) isophthalamide)
COFsCovalent Organic Frameworks
JUC-578An amide-functionalized two-dimensional Covalent Organic Framework
MDA4,4'-diaminodiphenyl methane
BTDA3,3',4,4'-benzophenone tetracarboxylic dianhydride
PEASsPolyester ammonium salts
PMDAPyromellitic dianhydride
FT-IRFourier-transform infrared spectroscopy
1H NMRProton nuclear magnetic resonance
TGAThermal gravimetric analysis
EPRElectron paramagnetic resonance
EI-massElectron ionization mass spectrometry
UV-VisUltraviolet-visible spectroscopy

Preparation of Reactive Dyes (Bisazo, Trisazo)

This compound serves as a crucial intermediate in the synthesis of various azo dyes, particularly bisazo and trisazo reactive dyes. Its diamino functionality allows for bis-diazotization, creating a reactive species that can be coupled with a variety of components to produce dyes with desirable properties. This compound is often considered a safer alternative to benzidine (B372746), whose use has been restricted due to its carcinogenicity. researchgate.net

The general synthetic route involves the bis-diazotization of this compound, typically using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C). researchgate.netgoogle.com The resulting tetrazo solution is then coupled with one or more coupling components. The choice of coupling agent is critical as it determines the final color and properties of the dye.

Bisazo Reactive Dyes:

Researchers have successfully synthesized novel bisazo reactive dyes. For instance, a series of ten new monochloro s-triazine reactive dyes were prepared by coupling tetrazotized this compound with various 3,4-dichloro anilinocynurated coupling components. jetir.org These dyes exhibited good to very good light fastness and moderate to very good fastness to washing and rubbing when applied to silk, wool, and cotton fibers. jetir.orgresearchgate.net The synthesis of symmetrical and asymmetrical disazo direct dyes has also been reported, using coupling components like salicylic (B10762653) acid and various naphthol derivatives. researchgate.nettubitak.gov.tr

The synthesis of a water-soluble disazo dyestuff suitable for dyeing cellulosic fibers involves the tetra-azotization of this compound, followed by coupling with 1-N-parasulfophenyl-3-methyl-5-pyrazolone. google.com

Trisazo Dyes:

This compound is also a key building block for trisazo dyes. The synthesis of new trisazo direct dyes has been achieved by using this compound as the middle component. researchgate.netsciforum.net The synthetic strategy involves the bis-diazotization of the diamine, followed by coupling reactions with components such as salicylic acid and monoazo compounds derived from 5-nitroanthranilic acid and various naphthol sulfonic acids. researchgate.net These dyes have been analyzed using techniques like thin-layer chromatography (TLC) and mass spectroscopy to confirm their structures. researchgate.netresearchgate.netsciforum.net

One specific example involves the synthesis of a trisazo direct dye by coupling tetrazotized this compound with salicylic acid and 1-amino-8-hydroxy-3,6-naphthalenedisulfonic acid (H acid) that was previously coupled with p-nitroaniline. bch.ro

The table below summarizes the types of reactive dyes synthesized from this compound and the coupling components used.

Dye TypeCoupling ComponentsResulting Dye CharacteristicsReferences
Bisazo Reactive Dyes 3,4-dichloro anilinocynurated coupling componentsGood to very good light, washing, and rubbing fastness on silk, wool, and cotton. jetir.org, researchgate.net
Disazo Direct Dyes Salicylic acid, 6-amino-4-naphthol-2-sulphonic acid, 6-benzoylamino-4-naphthol-2-sulphonic acid, 7-amino-4-naphthol-2-sulphonic acidAnalogues to benzidine-based dyes. researchgate.net
Disazo Direct Dyes Salicylic acidAnalog of C.I. Direct Yellow 1. tubitak.gov.tr
Trisazo Direct Dyes Salicylic acid, monoazo compounds from 5-nitroanthranilic acid and naphthol sulfonic acidsNew dyes evaluated for coloristic and fastness properties. researchgate.net
Trisazo Direct Dyes Salicylic acid, 1-amino-8-hydroxy-3,6-naphthalenedisulfonic acid (H acid) coupled with p-nitroanilineStudied for adsorption on wood fiber. bch.ro

Introduction of Specific Structural Units into Polymer Backbones

The unique structure of this compound, featuring both amine and amide functionalities, makes it a valuable monomer for the synthesis of advanced polymers. Its incorporation into a polymer chain can introduce specific structural units that enhance properties such as thermal stability, solubility, and even confer novel optical characteristics like fluorescence.

A notable application is in the synthesis of aromatic polyamides. An aromatic polyamide, polymeric p-benzoyl-4,4'-diaminobenzoylaniline, was synthesized via a low-temperature poly-condensation reaction between this compound (4,4'-DABA) and terephthaloyl chloride. scirp.org The reaction is typically conducted in a solvent system under an inert atmosphere to prevent side reactions. scirp.org

The introduction of the this compound unit into the polyamide backbone results in a polymer with significant properties:

High Thermal Stability: Thermogravimetric analysis (TGA) demonstrated that the resulting polymer is stable up to 300°C, indicating high heat resistance. scirp.org

Fluorescence: Unlike many polyamides, the polymer synthesized with 4,4'-DABA exhibits strong blue fluorescence, with an emission peak around 420 nm. scirp.org This property is attributed to the specific molecular structure and electron density introduced by the 4,4'-DABA monomer. scirp.org

The synthesis and properties of this aromatic polyamide are detailed in the table below.

MonomersPolymerization MethodKey Polymer PropertiesPotential ApplicationsReferences
This compound (4,4'-DABA), Terephthaloyl chlorideLow-temperature solution poly-condensationStable up to 300°C, strong blue fluorescence (~420 nm)High-temperature resistant materials, functional materials for fluorescence applications. scirp.org

The successful synthesis of this fluorescent and thermally stable polyamide demonstrates the utility of this compound in designing and fabricating high-performance functional polymers. scirp.org

Advanced Characterization of 4,4 Diaminobenzanilide and Its Derived Materials

Spectroscopic Analysis of Molecular Structures

The precise elucidation of the molecular structure of 4,4'-Diaminobenzanilide and the polymers derived from it is fundamental to understanding their properties and performance. Spectroscopic techniques are powerful tools for this purpose, providing detailed information about functional groups, bonding, and atomic connectivity.

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in this compound and its corresponding polyamides. The spectrum of the monomer is characterized by the vibrations of its primary amine groups, the amide linkage, and the benzene (B151609) rings. Upon polymerization, changes in the spectrum, such as the disappearance of primary amine peaks and the prominence of secondary amide bands, confirm the formation of the polyamide structure.

In a polyamide synthesized from this compound (4,4'-DABA) and terephthaloyl chloride, the FT-IR spectrum shows a distinct stretching vibration absorption peak for the amide N-H bond at 3342 cm⁻¹ scirp.org. The spectrum of aramids, a class of aromatic polyamides, typically displays a pattern of characteristic peaks. For secondary amides, a single N-H stretching peak is expected in the range of 3370 to 3170 cm⁻¹. The carbonyl (C=O) stretching peak, often referred to as the Amide I band, appears between 1680 and 1630 cm⁻¹ spectroscopyonline.com. Another key feature is the intense N-H in-plane bending peak, known as the Amide II band, which is observed from 1570 to 1515 cm⁻¹ spectroscopyonline.com. For para-aramid fibers, characteristic peaks have been identified at approximately 1637 cm⁻¹ (Amide I, C=O stretch) and 1537 cm⁻¹ (Amide II, N-H bend) researchgate.net.

Vibrations associated with the aromatic rings also provide structural information. Aromatic C-H stretching vibrations are typically observed around 3035 cm⁻¹ imist.ma. For materials derived from 4,4'-DABA, a band corresponding to the para-substituted benzene ring is noted in the region of 1100-1276 cm⁻¹ scirp.org.

Table 1: Characteristic FT-IR Absorption Bands for this compound-derived Polyamides

Wavenumber (cm⁻¹) Assignment Functional Group Reference
~3342 N-H Stretch Secondary Amide scirp.org
~3035 C-H Stretch Aromatic Ring imist.ma
~1668 C=O Stretch (Amide I) Secondary Amide imist.ma
~1604 C=C Stretch Aromatic Ring scirp.org
~1514 N-H Bend (Amide II) Secondary Amide imist.ma
1100-1276 C-H In-plane Bend p-Substituted Ring scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed atomic-level information about the structure of this compound and its polymers. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

In the ¹H NMR spectrum of polymers derived from this compound, the signals are generally found in two main regions: the aromatic region (typically 6.5-8.5 ppm) and the amide/amine proton region (downfield, >9.0 ppm). For a poly(thiourea-amide) synthesized using this compound, ¹H NMR signals for the NH protons were observed at chemical shifts of δ 12.55, 11.71, and 10.45 ppm in a DMSO-d₆ solvent, with multiple signals for the aromatic protons appearing between 6.60 and 8.60 ppm imist.ma.

The ¹H NMR spectra of high molecular weight copolymers often exhibit broad, overlapping peaks in the aromatic region, which can complicate interpretation nih.gov. This broadening is due to the high viscosity of the polymer solutions and restricted molecular motion. To obtain sharper, more resolved peaks, NMR analyses are frequently conducted at elevated temperatures (e.g., 60-70 °C), which reduces viscosity and increases molecular tumbling rates nih.gov. The chemical environment of aromatic protons is typically in the 7-9 ppm range oregonstate.edu.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound-Derived Polymers in DMSO-d₆

Chemical Shift (ppm) Assignment Reference
10.45 - 12.55 Amide/Thiourea N-H imist.ma
6.60 - 8.60 Aromatic C-H imist.ma

¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering a wider spectral range that typically results in less signal overlap. A key diagnostic signal in the ¹³C NMR spectrum of this compound-based polyamides is the resonance of the amide carbonyl carbon. In the solid-state ¹³C NMR spectrum of an aromatic polyamide synthesized from 4,4'-DABA, this characteristic peak was observed at 166 ppm scirp.org. Generally, carbonyl carbons (C=O) are found in the low-field region of the spectrum, from 160 to 220 δ nih.gov.

The aromatic carbons resonate in the approximate range of 110 to 150 δ pdx.edu. However, similar to ¹H NMR, the aromatic region in ¹³C NMR spectra of these polymers can show a complex pattern of peaks, sometimes requiring advanced techniques for full assignment nih.gov.

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for this compound-Derived Polymers

Chemical Shift (ppm) Assignment Reference
~166 Amide C=O scirp.org
113 - 154 Aromatic C rsc.org

Due to the complexity and signal overlap in the 1D NMR spectra of polymers derived from this compound, two-dimensional (2D) NMR techniques are often employed for unambiguous signal assignment science.gov. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

COSY experiments reveal correlations between protons that are coupled to each other (typically over two or three bonds), helping to identify adjacent protons within the aromatic spin systems.

HSQC (or HMQC) correlates proton signals with the carbon atoms to which they are directly attached youtube.com. This is extremely useful for assigning carbon resonances based on their known proton assignments.

The use of these 2D NMR experiments has been essential in the detailed characterization of regularly alternating poly(amide–enaminonitriles) derived from this compound, allowing for specific peak assignments that would be impossible from 1D spectra alone nih.gov.

Raman spectroscopy is a powerful vibrational spectroscopy technique that serves as an excellent complement to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for the non-polar bonds of the polymer backbone and aromatic rings researchgate.net.

For an aromatic polyamide derived from 4,4'-DABA, Raman spectroscopy identified the C-H stretching vibration of the benzene ring near 2977 cm⁻¹ and an energy band between 1100-1276 cm⁻¹ corresponding to the para-substituted benzene ring scirp.org. Raman spectra of aramid fibers show characteristic bands in the 100-2000 cm⁻¹ range researchgate.net. The aromatic C=C ring stretching mode is typically observed as a strong peak around 1615 cm⁻¹ researchgate.net. Other important bands for polyamides include the Amide I (C=O stretch) band around 1643 cm⁻¹ and various skeletal stretching and deformation modes of the aromatic and amide units at lower wavenumbers researchgate.net.

Table 4: Characteristic Raman Shifts for this compound-Derived Polyamides

Wavenumber (cm⁻¹) Assignment Functional Group / Vibration Reference
~2977 C-H Stretch Aromatic Ring scirp.org
~1643 C=O Stretch (Amide I) Secondary Amide researchgate.net
~1615 C=C Stretch Aromatic Ring researchgate.net
1100-1276 Skeletal / Bending Modes p-Substituted Ring scirp.org

Microstructural and Morphological Characterization

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Porous organic polymers (POPs) derived from monomers like this compound are noted for their high surface areas, which is a critical factor for applications such as gas storage and separation. The Brunauer-Emmett-Teller (BET) method is a key analytical technique used to determine the specific surface area of these materials.

Porous polymers are synthesized from rigid and contorted building blocks that cannot pack efficiently, leading to intrinsic microporosity. nih.gov The resulting high surface area is a direct consequence of this structural characteristic. For instance, amine-functionalized magnetic porous organic polymers have been synthesized with specific surface areas measured to be 402.11 m²/g. The porosity of these materials can be tuned by controlling reaction conditions during polymerization. nih.govresearchgate.net The ability to create materials with high surface areas is crucial for applications in CO2 capture, where POPs have shown significant promise due to their high uptake capacity and selectivity.

Thermal and Thermomechanical Analysis

The thermal stability and behavior of this compound and its derivative polymers are crucial for determining their processing parameters and application limits. A suite of thermal analysis techniques is employed for this purpose.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring mass loss as a function of temperature. For polymers derived from this compound, TGA provides critical data on their decomposition temperatures and char yield, which are indicators of their thermal robustness.

Aromatic polyamides, a class of polymers often synthesized using DABA, are known for their high thermal stability. TGA studies on such polymers reveal initial decomposition temperatures and the temperature at which 10% weight loss occurs. For a series of novel polyamides, these values were found to be in the ranges of 212–305 °C and 587–631 °C, respectively, with a significant char yield of 24%–54% at 900 °C under a nitrogen atmosphere. researchgate.net The thermal decomposition process of polymers can occur in multiple stages, and TGA can elucidate the kinetics of these degradation steps. nih.gov

TGA Data for Polyamides Derived from this compound Analogs
ParameterTemperature Range (°C)Char Yield at 900°C (%)
Initial Decomposition Temperature (Ti)212 - 30524 - 54
Temperature at 10% Weight Loss (T10)587 - 631

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a material, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com

For polyamides derived from DABA, DSC is instrumental in determining their Tg, which dictates their operational temperature range and mechanical properties. protolabs.com The introduction of rigid aromatic structures, such as those from DABA, into a polymer backbone generally leads to an increase in the glass transition temperature. DSC analysis of various polyamides has shown Tg values ranging from 158 °C to 229 °C. researchgate.net In some cases, for high-performance polyimides, the Tg can be even higher, falling in the range of 244–274 °C. researchgate.net Modulated DSC (MDSC) can be employed to more accurately detect complex and overlapping thermal transitions. mdpi.comnih.gov

Glass Transition Temperatures of DABA-Derived Polymers
Polymer TypeGlass Transition Temperature (Tg) Range (°C)
Polyamides158 - 229
Polyimides244 - 274

Thermomechanical Analysis (TMA)

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature. This technique is particularly useful for determining the coefficient of thermal expansion (CTE), glass transition temperature, and softening point of polymers. For materials derived from this compound, TMA provides valuable information about their dimensional stability at elevated temperatures.

In the context of polyimides, which are often synthesized using aromatic diamines like DABA, TMA is used to characterize their thermomechanical properties. For instance, a crosslinked polyimide film exhibited a glass transition temperature of 289°C as determined by TMA. researchgate.net This high Tg indicates excellent dimensional stability at high temperatures, a critical requirement for applications in electronics and aerospace.

Chromatographic and Solution-Based Techniques

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid separation technique used for identifying compounds, checking the purity of a substance, and monitoring the progress of a chemical reaction. hplc.skscientificlabs.co.uk In the context of this compound, TLC is employed during its synthesis and in the analysis of its derivatives, such as dyes.

The synthesis of dyes using DABA as a starting material can be monitored using TLC to track the formation of the product and the consumption of reactants. tubitak.gov.trpsu.edu For example, the synthesis of a disazo direct dye from DABA was monitored by TLC to observe the progress of the coupling reactions. psu.edu TLC plates are typically coated with a stationary phase like silica gel, and a suitable mobile phase is chosen to achieve separation. hplc.skpsu.edu The separated components are then visualized, often under UV light or by using a staining agent. illinois.edu

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. nih.gov In this method, a polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones, allowing for separation based on hydrodynamic volume. nih.gov The results provide critical data points including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. encyclopedia.pub

For aromatic polyamides, which often exhibit limited solubility, GPC analysis is typically performed using polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) to prevent polymer chain aggregation. encyclopedia.pubresearchgate.net The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to correlate elution time with molecular weight. niscpr.res.in

While an aromatic polyamide has been successfully synthesized by the low-temperature polycondensation of this compound with terephthaloyl chloride, detailed GPC analysis data for this specific polymer is not extensively reported in the available literature. scirp.org However, to illustrate the typical data obtained from such an analysis, the table below presents GPC findings for other novel aromatic polyamides, which are expected to have comparable structural characteristics.

Polymer SystemWeight-Average Molecular Weight (Mw) (g/mol)Number-Average Molecular Weight (Mn) (g/mol)Polydispersity Index (PDI)Reference
Fluorinated Polyamide74,00041,0001.80 researchgate.net
Aramid Copolymer (PBAB-aramid)>150,000Not ReportedNot Reported nih.gov
Poly(aryl ether ketone) (PBCD)169,89472,7932.33 nih.gov

This table presents data for related aromatic polymers to illustrate typical GPC results and does not represent polymers derived solely from this compound.

Inherent Viscosity Measurements

Inherent viscosity (ηinh) is a widely used method to provide a relative measure of the molecular weight of polymers in dilute solutions. It is a simpler and more accessible technique compared to GPC and is particularly useful for routine quality control and for assessing the degree of polymerization. The measurement is carried out using a capillary viscometer, such as a Cannon-Ubbelohde type, at a specific concentration and temperature. antpedia.com The inherent viscosity is calculated from the ratio of the natural logarithm of the relative viscosity to the polymer concentration. encyclopedia.pub

For aromatic polyamides, inherent viscosity is often measured in solvents like concentrated sulfuric acid (H2SO4) or polar aprotic solvents like DMAc or NMP, typically at a concentration of 0.5 g/dL. acs.orgresearchgate.net Higher inherent viscosity values generally correlate with higher polymer molecular weights. acs.org The synthesis of high molecular weight aramids is often indicated by the formation of a highly viscous polymer solution during the reaction. mdpi.com

Specific inherent viscosity data for the polyamide synthesized from this compound and terephthaloyl chloride is not specified in recent studies detailing its synthesis. scirp.org However, research on a copolyamide synthesized from the isomeric diamine, 3,4'-Diaminobenzanilide, and isophthaloyl chloride provides a valuable reference point for the viscosity values that can be achieved in such systems.

Diamine MonomerDiacid ChlorideInherent Viscosity (ηinh) (dL/g)Measurement ConditionsReference
3,4'-DiaminobenzanilideIsophthaloyl chloride2.800.5 g/dL in H2SO4 at 30°C acs.org

Structure Property Relationships in 4,4 Diaminobenzanilide Derived Systems

Influence of Monomer Structure on Polymer Properties

The inherent characteristics of 4,4'-Diaminobenzanilide, when integrated into a polymer chain, directly influence the material's processability, thermal resilience, optical clarity, mechanical strength, and dimensional stability.

Effects on Solubility and Processability

The rigid nature of the this compound monomer generally leads to poor solubility of its derived homopolymers in common organic solvents. This often necessitates processing via precursor routes, such as using poly(amic acid) precursors for polyimides. However, the introduction of DABA can, in some cases, improve solubility compared to even more rigid monomers. For instance, fully aromatic polyamides based on DABA can be difficult to prepare and process due to their limited solubility in polar organic solvents, even with the addition of salts like lithium chloride. google.com

To enhance solubility and processability, several strategies involving DABA are employed:

Copolymerization: Introducing more flexible co-monomers alongside DABA can disrupt chain packing and improve solubility.

Substitution: Attaching substituent groups to the DABA monomer can increase solubility. For example, 2-methyl-4,4'-diaminobenzanilide (MeDABA) and 2-chloro-4,4'-diaminobenzanilide (ClDABA) derivatives yield semi-alicyclic polyimides that are soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). nih.govresearchgate.net This is attributed to the steric hindrance from the substituents, which reduces crystallinity.

Solvent Systems: The use of specific solvent systems can improve the solubility of DABA-based polymers. For instance, N,N-dimethylformamide with anhydrous calcium chloride has been used to enhance the solubility of DABA during polymerization by forming complexes and disrupting intermolecular hydrogen bonds. scirp.org

A comparison of the solubility of polymers derived from DABA and its substituted derivatives is presented below:

MonomerPolymer TypeSolubility in Polar Aprotic Solvents (e.g., NMP, DMAc)
This compound (DABA)Polyimide/PolyamidePoor
2-methyl-4,4'-diaminobenzanilide (MeDABA)Semi-alicyclic PolyimideGood nih.govresearchgate.net
2-chloro-4,4'-diaminobenzanilide (ClDABA)Semi-alicyclic PolyimideGood nih.govresearchgate.net

Control of Thermal Stability and Glass Transition Temperatures

Polymers derived from this compound are renowned for their excellent thermal stability. The rigid aromatic backbone and strong intermolecular hydrogen bonding contribute to high glass transition temperatures (Tg) and decomposition temperatures.

Aromatic Polyamides: An aromatic polyamide synthesized from DABA and terephthaloyl chloride is stable up to 300°C, a property attributed to the introduction of a large number of benzene (B151609) rings and the strong molecular rigidity. scirp.org

Polyimides: Polyimide foams prepared by copolymerizing DABA with other monomers exhibit initial thermal degradation temperatures exceeding 511°C and glass transition temperatures over 292°C. nih.gov The inclusion of DABA leads to the formation of hydrogen bonds which enhances thermal performance. nih.gov

Epoxy Resins: When used as a curing agent for epoxy resins, DABA can produce cured resins with unexpectedly high glass transition temperatures, with some formulations reaching up to 234°C. google.com

Copolymers: In polyamide-amide-imide (PAAI) and polyamide-imide (PAI) copolymers, the incorporation of DABA results in glass transition temperatures in the range of 240-250°C. koreascience.krkoreascience.krkoreascience.kr Semi-alicyclic polyimide films containing DABA derivatives (MeDABA and ClDABA) show high thermal stability with 5% weight loss temperatures (T5%) above 430°C and glass transition temperatures between 349-351°C. nih.govresearchgate.net

The following table summarizes the thermal properties of various polymers derived from this compound:

Polymer SystemTGA Decomposition Temp. (T5%)Glass Transition Temp. (Tg)
Polyamide (DABA + Terephthaloyl chloride)Stable up to 300°C scirp.orgNot specified
Polyimide Foam (DABA copolymer)>511°C nih.gov>292°C nih.gov
Epoxy Resin (cured with DABA)Not specifiedup to 234°C google.com
Polyamide-imide (DABA copolymer)Not specified240-250°C koreascience.krkoreascience.krkoreascience.kr
Semi-alicyclic Polyimide (HPMDA-MeDABA)>430°C nih.govresearchgate.net349-351°C nih.govresearchgate.net
Semi-alicyclic Polyimide (HPMDA-ClDABA)>430°C nih.govresearchgate.net349-351°C nih.govresearchgate.net

Modulating Optical Transparency and Colorless Characteristics

While many high-performance aromatic polymers are often colored, the specific structure of DABA can be utilized to create optically transparent and even colorless materials, particularly in polyimides.

Colorless Polyimides (CPIs): The key to achieving colorless polyimides is to reduce the formation of charge-transfer complexes (CTCs) between polymer chains. acs.org The introduction of non-coplanar structures, flexible linkages, or bulky groups can inhibit CTC formation. researchgate.net

Semi-alicyclic Polyimides: By combining amide-bridged diamines like MeDABA and ClDABA with alicyclic dianhydrides, it is possible to produce colorless and transparent polyimide films. nih.gov For instance, a polyimide derived from hydrogenated pyromellitic anhydride (B1165640) (HPMDA) and MeDABA (PI-Ia) exhibited an optical transmittance of 82.3% at a wavelength of 400 nm. nih.govresearchgate.net

Copolymers for Optical Transparency: A copolymer synthesized from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 2,2′-bis(trifluoromethyl)benzidine (TFMB), and DABA resulted in poly(amide-imide)s with excellent optical transmittances of 71%–84% at 400 nm. researchgate.net Another DABA-containing copolymer showed excellent optical transparency with a transmittance at 400 nm of 80.6% and a low yellowness index. nih.gov

The optical properties of several DABA-derived polyimides are detailed below:

Polyimide SystemTransmittance at 400 nm (%)Yellowness Index (YI)
HPMDA-MeDABA82.3 nih.govresearchgate.netNot specified
HBPDA-MeDABA85.8 (at 25µm thickness) researchgate.netNot specified
CBDA/6FDA/TFMB/DABA Copolymer71-84 researchgate.netNot specified
CBDA/6FDA/AB-TFMB Copolymer80.6 nih.gov2.5 nih.gov

Impact on Mechanical Performance (Modulus, Strength, Elongation)

The rigid structure of this compound significantly enhances the mechanical properties of the polymers it is incorporated into, leading to high strength and modulus.

Aramid Fibers: Aromatic polyamides, or aramids, are known for their exceptional mechanical properties, including high strength and a high initial modulus, making them suitable for reinforcing plastics. google.com Block copolyamides containing stiff blocks from the terephthalamide (B1206420) of DABA can be spun into high-strength and high-stiffness fibers. kpi.ua

Polyimide Foams: Lightweight polyimide foams derived from DABA copolymers exhibit impressive compressive strength and modulus. A foam with a 9:1 molar ratio of 4,4'-diaminodiphenyl methane (B114726) (MDA) to DABA reached a compressive strength of 0.59 MPa and a modulus of 15.0 MPa. nih.gov

Epoxy Resins: Using a specially sized DABA powder as a curative for epoxy resins can significantly increase flexural strength and strain to failure. For example, an epoxy resin cured with this DABA powder showed a flexural strength of 33.6 ksi and a strain to failure of 5.6%, compared to 27.7 ksi and 4.6% for a resin with commercially available DABA. google.com

Poly(amide-imide)s: Copolymers of DABA have been synthesized into flexible films with high tensile strengths of 140–204 MPa and high tensile moduli of 4.4–7.2 GPa. researchgate.net

A summary of the mechanical properties of various DABA-based systems is provided in the table below:

Polymer SystemPropertyValue
Polyimide Foam (MDA/DABA 9:1)Compressive Strength0.59 MPa nih.gov
Compressive Modulus15.0 MPa nih.gov
Epoxy Resin (cured with sized DABA)Flexural Strength33.6 ksi google.com
Strain to Failure5.6% google.com
Flexural Modulus794 ksi google.com
Poly(amide-imide) CopolymerTensile Strength140-204 MPa researchgate.net
Tensile Modulus4.4-7.2 GPa researchgate.net

Relationship with Coefficient of Thermal Expansion (CTE)

A low coefficient of thermal expansion (CTE) is crucial for applications in electronics where dimensional stability over a range of temperatures is required. The rigid, linear structure of DABA is highly effective in reducing the CTE of polymers.

Polyimides: DABA-based polyimides exhibit lower CTEs compared to those made with more flexible diamines. For example, DABA-derived polyimides have CTE values in the range of 30–40 ppm/°C.

Substituted DABA Derivatives: Introducing methyl or chloro substituents to DABA can further reduce the CTE. Semi-alicyclic polyimides made from MeDABA and ClDABA have been shown to have CTEs as low as 15–25 ppm/°C. Specifically, a polyimide from HPMDA and ClDABA had a CTE of 27.7 x 10⁻⁶/K (or 27.7 ppm/°C). nih.govresearchgate.net

Copolymers for Ultra-Low CTE: By carefully designing copolymers, it's possible to achieve ultra-low CTE values. A copolymer based on a novel amide-containing diamine (AB-TFMB), which integrates the structural features of DABA, achieved an ultra-low CTE of 7.3 ppm·K⁻¹. nih.gov

The CTE values for several DABA-based polyimide systems are compared below:

Polymer SystemCoefficient of Thermal Expansion (CTE) (ppm/°C or ppm/K)Temperature Range (°C)
DABA-derived Polyimides30-40 Not specified
MeDABA-derived Semi-alicyclic Polyimides15-25 Not specified
HPMDA-ClDABA Polyimide27.7 nih.govresearchgate.net50-250
CBDA(70);6FDA(30)/AB-TFMB Copolymer7.3 nih.govNot specified

Molecular Architecture and Supramolecular Assembly

The molecular architecture of this compound, characterized by a central amide linkage connecting two para-substituted aminobenzene rings, results in a linear, rod-like geometry. This structure is highly conducive to forming ordered systems through supramolecular assembly, primarily driven by hydrogen bonding.

The amide group (-CO-NH-) within the DABA structure is a key player in defining the supramolecular architecture. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This leads to strong intermolecular hydrogen bonds between polymer chains, which promotes chain packing and the formation of ordered, sometimes crystalline, domains. nih.gov These strong intermolecular forces are responsible for the high thermal stability and mechanical strength observed in DABA-derived polymers.

Furthermore, the linear arrangement of the aromatic rings facilitates π-π stacking interactions between adjacent polymer chains, further contributing to the stability and order of the material. In solution, DABA has been shown to form inclusion complexes with cyclodextrins, leading to the self-assembly of nanochains and vesicles, demonstrating its propensity for forming organized supramolecular structures. cyclolab.hu The combination of a rigid backbone and strong, directional hydrogen bonds is a defining feature of the supramolecular chemistry of DABA-based systems.

Conjugated Structures and Electronic Properties

The molecular structure of this compound is defined by a central amide linkage connecting two para-substituted aminobenzene rings. This arrangement creates a linear aromatic system with delocalized π-electrons, giving the molecule significant conjugation potential. The planar amide group and the benzene rings contribute to this extended π-electron system. The amino groups at the para positions act as electron-donating groups, further influencing the electronic distribution across the molecule.

This inherent conjugation is reflected in the optical properties of DABA derivatives. For instance, an aromatic polyamide synthesized through the low-temperature poly-condensation of 4,4'-DABA with terephthaloyl chloride exhibits strong blue fluorescence near 420 nm. scirp.orgscirp.org The spectral absorption peaks for this polymer in the near-ultraviolet and visible regions are characteristic of conjugated π-electron systems. scirp.orgscirp.org This fluorescence and high thermal stability (up to 300°C) make such DABA-based polyamides promising functional materials for applications in the blue fluorescence region. scirp.orgscirp.org

PropertyObservation in DABA-derived PolyamideSource
Fluorescence Strong blue fluorescence observed near 420 nm scirp.orgscirp.org
Thermal Stability Stable up to 300°C scirp.orgscirp.org
Structural Confirmation FT-IR shows N-H stretch at 3342 cm⁻¹; Raman shows para-substituted benzene ring absorption at 1100-1276 cm⁻¹ scirp.orgscirp.org

Hydrogen Bonding and Intermolecular Interactions

The presence of both amino (N-H) groups and an amide (-CONH-) functionality within the this compound molecule allows for the formation of significant intermolecular and intramolecular hydrogen bonds. These interactions are crucial in determining the solid-state packing, solution behavior, and thermal properties of DABA-derived materials. semanticscholar.org In aqueous solutions, direct dyes derived from DABA can form aggregates through the combined effects of hydrogen bonding and van der Waals interactions. researchgate.net

In polymers, the rigid amide linkages can form strong hydrogen bonds, which contribute to higher glass transition temperatures (Tg) and reduced coefficients of thermal expansion (CTE). semanticscholar.org The dynamic nature of these hydrogen bonds, which can constantly break and re-form, can also play a role in properties like heat conduction. rsc.org The interaction between the amide group and other molecules is a key factor in the assembly of DABA-based structures. For example, in the presence of water, intermolecular hydrogen bonds can form, influencing the crystal structure and stability of the resulting hydrate. mdpi.com The energy of these hydrogen bonds (e.g., N-H···O) is a driving force in the formation of specific molecular complexes and dictates their stability. bohrium.commdpi.com

Formation of Liquid Crystalline Phases in Polymer Solutions

The rod-like geometry of this compound is particularly conducive to the formation of liquid crystalline phases when incorporated into polymer chains. This behavior is pronounced in block copolymers where DABA is a component of the rigid segment. kpi.ua

In one study, a multiblock copolymer was synthesized with stiff blocks composed of the terephthalamide of this compound and flexible blocks containing a sulphone group. The solutions of these copolymers became stir-opalescent and highly gelatinous. kpi.ua This was attributed to the formation of liquid crystalline arrays by the stiff, DABA-containing blocks, which act as physical crosslinks interconnected by the flexible blocks. kpi.ua This phenomenon is characteristic of rod-coil block copolymers, where the tendency of the rigid rod segments to align anisotropically, combined with the microphase separation of the dissimilar blocks, leads to the formation of ordered supramolecular structures. msleelab.org The formation of such phases is a key indicator of the successful creation of a true block copolymer architecture, as a simple mixture of the corresponding stiff and flexible homopolymers does not exhibit this behavior. kpi.ua

Cyclodextrin Inclusion Complexes and Nanostructure Formation

The unique molecular dimensions and hydrophobic inner cavity of cyclodextrins (CDs) allow them to form inclusion complexes with guest molecules like this compound. tandfonline.comnih.govmdpi.com This host-guest interaction leads to the self-assembly of well-defined nanostructures. tandfonline.com

Research has shown that DABA forms different types of nanomaterials when complexed with α-CD and β-CD. tandfonline.com Specifically, the interaction with α-CD results in the formation of nanochain-like agglomerates, while β-CD leads to the creation of spherical nanovesicles. tandfonline.comresearchgate.net Through 1H NMR and spectral analysis, it was determined that DABA forms a 1:1 inclusion complex where the central benzamido ring of the DABA molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. tandfonline.com The two terminal amino groups remain outside the cavity, exposed to the aqueous environment. tandfonline.com This specific orientation and the subsequent self-assembly are driven by the supramolecular complexation between the DABA guest and the CD host. tandfonline.com

Cyclodextrin TypeResulting Nanostructure with DABAEncapsulated MoietySource
α-Cyclodextrin Nanochain-like agglomeratesBenzamido ring tandfonline.comresearchgate.net
β-Cyclodextrin Spherical nanovesiclesBenzamido ring tandfonline.comresearchgate.net

Design Principles for Tailored Performance

By strategically modifying the monomer and polymer architecture of DABA-based systems, their material properties can be precisely controlled. Key design principles include the introduction of flexible or asymmetric units to balance properties like strength, processability, and solubility.

Incorporation of Flexible vs. Rigid Blocks in Copolymers

The combination of rigid, DABA-containing segments with flexible polymer blocks is a powerful strategy for engineering high-performance materials. kpi.uamsleelab.org The rigid blocks provide strength and thermal stability, while the flexible blocks impart ductility and processability. kpi.uanih.gov

In a study of aromatic block copolyamides, stiff blocks were derived from this compound and terephthaloyl chloride, while flexible blocks were made using 4,4'-diaminodiphenylsulphone. kpi.ua The introduction of these flexible blocks into the otherwise rigid polyamide chain resulted in a predictable trade-off in mechanical properties. Compared to the fully rigid homopolymer, the block copolymers exhibited lower Young's modulus and tensile strength but a notable increase in elongation at break. kpi.ua This demonstrates a clear design principle: the ratio of rigid to flexible blocks can be adjusted to tune the final material's balance of stiffness and toughness. kpi.uanih.gov

Table: Effect of Flexible Block Content on Fiber Properties (Data derived from findings in kpi.ua)

Polymer Flexible Block Content Young's Modulus Tensile Strength Elongation at Break
0% (Rigid Homopolymer) Highest Highest Lowest

Asymmetry in Monomer and Polymer Design

Introducing asymmetry into the monomer structure is a key principle for improving the processability of rigid polymers without sacrificing their desirable thermal properties. acs.orgmdpi.com Symmetrically rigid polymers are often difficult to dissolve or melt, which complicates their synthesis and fabrication into films or fibers. semanticscholar.org

By modifying the this compound structure, for example, by adding a methyl or chloro substituent at the 2-position (creating MeDABA or ClDABA), the symmetry of the monomer is broken. semanticscholar.orgacs.org Polyimides synthesized from these asymmetric diamines exhibit significantly improved solubility in polar aprotic solvents like NMP and DMAc, allowing them to be processed into flexible and tough films via solution casting. semanticscholar.orgacs.org This enhanced solubility is achieved because the asymmetry disrupts the regular, tight packing of the polymer chains, which would otherwise lead to high crystallinity and insolubility. mdpi.com This design principle has also been applied to create asymmetric dyes derived from DABA, demonstrating its versatility in different chemical systems. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic and structural properties of 4,4'-Diaminobenzanilide.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com DFT studies have been instrumental in understanding the geometries and properties of actinide complexes and the ionization states of molecules like thiamin. nih.govmdpi.com For derivatives of this compound, such as in the study of new poly(Thiourea-Amide) polymers, DFT calculations have been employed to determine key parameters like chemical hardness, electronic chemical potential, electrophilicity, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). uobasrah.edu.iq These parameters serve as efficient descriptors for evaluating potential molecular interactions and reactivity, for instance, in adsorption processes. uobasrah.edu.iq In the context of dyes derived from DABA, molecular structures are often energy-minimized using both molecular mechanics and quantum chemical calculations, which can include DFT methods, to obtain optimized three-dimensional geometries for further analysis. srce.hrresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the optical and electronic properties of a molecule. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for assessing molecular reactivity. uobasrah.edu.iq In the analysis of a poly(Thiourea-Amide) synthesized using this compound, the HOMO-LUMO gap was calculated to evaluate the potential interactions and reactivity for adsorption processes. uobasrah.edu.iq A smaller HOMO-LUMO gap generally indicates higher reactivity. imist.ma For instance, in the study of Congo Red dye, the anionic state showed a low ΔEgap, suggesting high reactivity. imist.ma The distribution of HOMO and LUMO orbitals across a molecule reveals the regions most likely to donate or accept electrons in chemical reactions. ossila.comimist.ma

Thermodynamic parameters are essential for understanding the spontaneity and nature of processes like adsorption. For a poly(Thiourea-Amide) derived from this compound, thermodynamic studies of Congo Red adsorption revealed that a negative Gibbs free energy (ΔG) indicated a spontaneous process. uobasrah.edu.iq Positive enthalpy (ΔH) and entropy (ΔS) values further characterized the endothermic nature and increased randomness at the solid-liquid interface during adsorption. uobasrah.edu.iq Similarly, thermodynamic data has been determined for the adsorption of a symmetrical disazo direct dye derived from this compound on mercerized cotton. upt.ro In another study on a trisazo direct dye derived from DABA, thermodynamic parameters such as affinity, enthalpy, and entropy of dyeing were calculated from adsorption capacity values. bch.ro The negative values of ΔG confirmed the spontaneity of the adsorption, while negative ΔH values suggested an exothermic process. bch.ro

Table 1: Thermodynamic Parameters for Adsorption Processes Involving this compound Derivatives

System ΔG (Gibbs Free Energy) ΔH (Enthalpy) ΔS (Entropy) Reference
Poly(Thiourea-Amide) with Congo Red Negative Positive Positive uobasrah.edu.iq
Trisazo dye on Silver fir Negative Negative - bch.ro
Trisazo dye on Beech wood Negative Negative - bch.ro

This table is interactive. Users can sort and filter the data.

Quantitative Structure-Activity/Property/Retention Relationship (QSAR/QSPR/QSRR) Studies

QSAR, QSPR, and QSRR models are statistical tools used to correlate the chemical structure of compounds with their biological activity, physical properties, or chromatographic retention, respectively. researchgate.netsphinxsai.com

Quantitative Structure-Retention Relationship (QSRR) models have been successfully applied to predict the chromatographic behavior of dyes based on this compound. srce.hrresearchgate.net For a series of disazo and trisazo direct dyes derived from DABA, QSRR studies were conducted to understand their chromatographic mobilities, specifically the RM0 values obtained from reverse-phase thin-layer chromatography (RP-TLC). srce.hrresearchgate.net By calculating a variety of molecular descriptors from the optimized 3D structures, models using multiple linear regression (MLR) and artificial neural networks (ANN) were developed. srce.hrresearchgate.net These models demonstrated that the retention values (RM0) could be effectively expressed by a combination of hydrophobic and polarity-related structural parameters of the dyes. researchgate.net

Computational modeling is also employed to understand the adsorption of dyes derived from this compound onto various substrates. For a trisazo direct dye derived from DABA, an experimental and theoretical study investigated its adsorption on mercerized cotton fiber. tandfonline.com The study fitted experimental data to various adsorption isotherms like Nernst, Langmuir, and Freundlich models to determine the best sorption model. tandfonline.com Furthermore, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) have been used in QSRR studies of DABA-based dyes. researchgate.net These 3D-QSAR techniques suggested that both steric and electrostatic fields contribute almost equally to the chromatographic mobility, highlighting the major role of hydrophobic and electrostatic interactions with the chromatographic environment. researchgate.net Such modeling provides insights into the dye-substrate interactions at a molecular level. livedna.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Congo Red
Terephthaloyl chloride
Salicylic (B10762653) acid

Application of Molecular Descriptors (1D, 2D, 3D)

Molecular descriptors are numerical values that encode significant information about the chemical structure of a molecule. They are fundamental in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the structure of a molecule with its physical properties or biological activity. srce.hrresearchgate.netnih.gov For this compound, a variety of descriptors can be calculated to predict its behavior in different chemical environments.

In one study, QSPR models were developed for a series of dyes based on this compound. srce.hrresearchgate.net The molecular structures were optimized using molecular mechanics, and a range of 1D, 2D, and 3D descriptors related to size, shape, electronic structure, and hydrophobicity were calculated. srce.hrsrce.hr These descriptors were then used to build models that could predict the chromatographic retention of the dyes, demonstrating that a combination of hydrophobic and polarity parameters could successfully describe their behavior. srce.hrresearchgate.net

Below is a table summarizing the types of molecular descriptors and their relevance for analyzing this compound and its derivatives.

Descriptor TypeExamples for this compoundRelevance & Application
1D Descriptors Molecular Formula (C₁₃H₁₃N₃O), Molecular Weight (227.26 g/mol )Derived directly from the chemical formula; used for basic characterization and stoichiometric calculations.
2D Descriptors Topological Polar Surface Area (TPSA), Wiener Index, Zagreb IndicesBased on the 2D graph of the molecule; used to predict properties like boiling point, viscosity, and drug transport characteristics. srce.hrresearchgate.net
3D Descriptors Van der Waals Volume, Solvent Accessible Surface Area (SASA)Derived from the 3D coordinates of the atoms; provide insights into the molecule's size, shape, and potential for intermolecular interactions. srce.hrresearchgate.net

These computational models are essential for screening and designing new molecules with desired properties, reducing the need for extensive experimental synthesis and testing. at.ua

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides a virtual microscope to observe molecular motion, conformational changes, and interactions within a system.

Polymer Chain Conformations and Dynamics

This compound is a crucial monomer for producing high-performance aromatic polyamides (aramids). scirp.orgspecialchem.com MD simulations can be used to investigate the conformational behavior and dynamics of the resulting polymer chains. researchgate.net These simulations model how the chains fold, bend, and interact with each other and with surrounding solvent molecules.

Aggregation Phenomena in Solution

In solution, direct dyes derived from this compound have a known tendency to form aggregates. researchgate.net This self-association is driven by non-covalent interactions, including hydrogen bonding and van der Waals forces between the large, planar molecules. researchgate.net MD simulations are an effective tool for studying the initial stages of this aggregation process. researchgate.netnih.gov

A molecular modeling study on trisazo dyes derived from this compound investigated how aggregation is affected by factors like concentration and pH. researchgate.net The simulations showed that as the dye concentration increases, shifts in the absorption spectra occur, indicating the formation of aggregates. researchgate.net By simulating a system containing multiple dye molecules in an aqueous environment, researchers can observe the spontaneous formation of dimers, trimers, and larger clusters. d-nb.info These simulations provide detailed information about the geometry of the aggregates and the specific intermolecular interactions (e.g., π-π stacking of aromatic rings) that stabilize them. This knowledge is vital for controlling solution properties during the synthesis and application of these dyes and related materials. rsc.org

Computational Design of Novel Derivatives and Materials

Computational chemistry plays a pivotal role in the rational design of new molecules and materials with enhanced or specific properties. at.ua By starting with a core structure like this compound, researchers can create a virtual library of derivatives by adding or modifying functional groups in silico.

Using methods like Density Functional Theory (DFT), it is possible to predict key properties of these hypothetical molecules, such as their electronic structure, thermal stability, and reactivity. at.ua For example, in the design of novel high-energy-density materials, DFT has been used to calculate the heat of formation and predict the performance of new compounds based on nitrogen-rich heterocyclic rings. at.ua

A similar approach can be applied to this compound. For instance, to develop new polymers with improved solubility for easier processing, computational models could be used to screen derivatives with flexible ether linkages or bulky side groups. These modifications could disrupt the strong, ordered packing of the polymer chains that typically leads to poor solubility, without sacrificing the desired thermal and mechanical strength. This in silico screening process allows scientists to prioritize the most promising candidates for actual laboratory synthesis, saving significant time and resources. nih.gov

Advanced Applications and Emerging Research Directions

High-Performance Polymer Matrix Composites

Polymer matrix composites (PMCs) are materials where a polymer is reinforced with fibers or particles to enhance its properties. asianpubs.org The function of the polymer matrix is to bind the reinforcement, transfer loads between fibers, and protect them from environmental degradation. asianpubs.org DABA is increasingly utilized in the synthesis of matrix resins for advanced PMCs, particularly those based on polyimides, polyamides, and epoxies, which are designed for high-stress environments.

Polyimides are a class of high-performance polymers known for their exceptional thermal and oxidative stability, excellent mechanical properties over a wide temperature range, and good adhesion to metals. specialchem.com These properties make them leading candidates for applications in the aerospace and microelectronics industries. specialchem.com 4,4'-Diaminobenzanilide is used as a diamine monomer in the synthesis of specific polyimides and polyamide-imides. jkps.or.krscirp.org

The incorporation of the DABA moiety into the polyimide backbone contributes to the polymer's rigidity and thermal resistance. Aromatic polyimides derived from DABA are noted for their suitability in applications like printed circuit boards and as interfaces between polyimides and metals in multichip packages. specialchem.com Research into azopolyimides, for instance, has utilized this compound to create polymers with an extended-chain structure, which are valued for their balance of mechanical and electrical properties and resistance to solvents. specialchem.com The inherent thermal stability of DABA-containing polyimides makes them suitable for manufacturing processes that require high temperatures and for end-use applications in demanding environments like aviation and electronics. mdpi.commade-in-china.com

Table 1: Properties of Polyimides Incorporating this compound

Property Description Relevance to Industry
High Thermal Stability Polymers maintain structural integrity at elevated temperatures, with some polyimides stable up to 300-400°C. mdpi.commade-in-china.com Essential for aerospace components and electronic manufacturing processes like soldering.
Good Adhesion to Metals The polymer forms strong bonds with metallic substrates. specialchem.com Crucial for the reliability of microelectronic devices and composite structures. specialchem.com
Mechanical Strength The resulting polymers exhibit high tensile strength and modulus. specialchem.com Necessary for structural components in the aviation industry.
Chemical Resistance Resistance to degradation by various solvents and chemicals. specialchem.com Important for durability in industrial and aerospace environments.

Aromatic polyamides, often called aramids, are a family of high-performance polymers distinguished by their remarkable strength, toughness, and heat resistance. mdpi.com These properties are a direct result of having a high concentration of aromatic rings in the polymer backbone. mdpi.com this compound is a key monomer for creating fully aromatic copolyamides that possess high thermal stability and are soluble in organic solvents, facilitating their processing into fibers and films. made-in-china.com

In the automotive and industrial sectors, materials are often required to withstand high operating temperatures. mdpi.com Polyamides synthesized using DABA meet these demands. For example, an aromatic polyamide created by the low-temperature poly-condensation of DABA and terephthaloyl chloride demonstrates good thermal stability and high-temperature resistance, making it suitable for high-temperature resistant automotive components. mdpi.comkoreascience.kr Furthermore, block copolymers have been developed using DABA to form the rigid, liquid-crystal-forming blocks, which are then spun into high-strength fibers. specialchem.com While the incorporation of flexible blocks can adjust properties like Young's modulus, the inherent stiffness from the DABA segments provides the foundational strength. specialchem.com

Epoxy resins are a major class of thermosetting polymers used in high-performance composites, especially for the aerospace industry, due to their excellent adhesion, mechanical properties, and chemical resistance. usitc.gov These resins require a curing agent (or hardener) to initiate the polymerization process that forms a rigid, crosslinked polymer network. researchgate.net

Research has shown that this compound is a highly effective curative agent for epoxy resins. usitc.gov It has been discovered that using DABA powder with a specific particle size (less than 100 microns with a median size below 20 microns) as the curative agent unexpectedly increases the flexural strength and strain to failure of high-performance epoxy resins. usitc.gov This enhancement is achieved without negatively impacting the flexural modulus, a critical parameter for aerospace structural components. usitc.gov This development is particularly significant for creating tougher and more damage-tolerant composite materials for aircraft. usitc.gov The cured epoxy resin also exhibits a high glass transition temperature (Tg), indicating its suitability for high-temperature service environments. usitc.gov

Table 2: Mechanical Properties of Epoxy Resin Cured with DABA vs. Conventional Curatives

Property Epoxy with Conventional Curative (3,3'-DDS/4,4'-DDS) Epoxy with DABA Curative
Flexural Modulus 749 ksi 816 - 863 ksi
Flexural Strength 31.1 ksi 13.9 - 19.2 ksi (Note: Patent data shows lower values for initial DABA tests, but the invention focuses on particle size optimization to significantly improve this)
Strain to Failure 4.0% 1.7 - 2.4% (Note: As with strength, particle size optimization is key to improving this value)
Glass Transition Temp. (Tg) 205 °C 199 - 219 °C

Data derived from patent information focusing on high-performance epoxy resins for aerospace applications. usitc.gov

Optoelectronic and Photonic Materials

The conjugated structure of this compound, featuring linked aromatic rings, makes it a promising candidate for applications in optoelectronics and photonics, where the interaction of materials with light is key.

Organic light-emitting diodes (OLEDs) are a major display and lighting technology that relies on electroluminescent organic materials. mdpi.com There is significant research interest in developing stable and efficient blue-light-emitting polymers, as blue is a primary color needed for full-color displays and is often the most challenging to achieve with high performance.

Polymers derived from this compound have been identified as promising materials for this purpose. An aromatic polyamide synthesized from DABA and terephthaloyl chloride was found to emit a strong blue fluorescence near a wavelength of 420 nm when excited. mdpi.comkoreascience.krnih.gov This intrinsic fluorescence is attributed to the introduction of the DABA structure into the main chain of the polyamide, which alters the molecule's electron density and creates a conjugated system capable of π-π* transitions that result in light emission. mdpi.comnih.gov The combination of strong blue fluorescence and good thermal stability makes these polymers potential functional materials for blue electroluminescent applications, including in the fabrication of LEDs. mdpi.comkoreascience.kr

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency conversion (e.g., second harmonic generation, SHG), optical switching, and modulation in photonic devices. tandfonline.com For practical NLO devices, it is crucial that the NLO properties remain stable at the high operating temperatures the devices may encounter.

This compound has been successfully incorporated into novel polyimides designed specifically for NLO applications. In one study, DABA was reacted with a custom-synthesized dianhydride to create a "Y-type" polyimide where the NLO chromophore is part of the polymer backbone. The resulting polymer exhibited a significant second harmonic generation (SHG) coefficient (d33) of around 6.14 x 10⁻⁹ esu. Crucially, the dipole alignment of the poled polymer film, which is responsible for the NLO effect, showed exceptionally high thermal stability. There was no decay of the SHG signal observed below 170-190°C, a temperature significantly higher than the polymer's glass transition temperature. This high thermal stability is attributed to the partial main-chain character of the polymer structure, which restricts the relaxation of the oriented chromophores. usitc.gov This makes DABA-based polyimides acceptable and promising for the fabrication of robust NLO devices.

Optically Transparent Films for Display Technologies

The quest for flexible, transparent, and high-performance materials for next-generation display technologies has led to significant research into colorless polyimides (CPIs). This compound (DABA) has emerged as a valuable monomer in the synthesis of these advanced polymers due to the beneficial properties imparted by its amide linkage. The incorporation of DABA into polyimide backbones can enhance mechanical strength and dimensional stability through strong hydrogen bonding interactions. researchgate.net

Researchers have successfully prepared a series of colorless poly(amide-imide)s using a two-step method involving 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), 2,2′-bis(trifluoromethyl)benzidine (TFMB), and DABA. researchgate.net By tuning the molar ratios of these monomers, the thermal, mechanical, and optical properties of the resulting copolymers could be optimized. researchgate.net For instance, a CPI film with a specific monomer composition of 50 mol% TFMB, 50 mol% DABA, 50 mol% 6FDA, and 50 mol% CBDA exhibited a high tensile strength of 177 MPa. researchgate.net These films also demonstrated excellent optical transparency with transmittance values greater than 88% at 550 nm, low yellowing with b* values below 5.5, and low haze values under 1%. researchgate.net

In another study, semi-alicyclic CPI films with reduced coefficients of thermal expansion (CTEs) were prepared. nih.gov These films, derived from the polymerization of alicyclic dianhydrides like hydrogenated pyromellitic anhydride (HPMDA) and hydrogenated 3,3′,4,4′-biphenyltetracarboxylic dianhydride (HBPDA) with amide-bridged aromatic diamines such as 2-methyl-4,4'-diaminobenzanilide (MeDABA) and 2-chloro-4,4'-diaminobenzanilide (ClDABA), showed promise for applications requiring dimensional stability at varying temperatures. nih.gov The resulting CPI resins were soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), allowing for the casting of flexible and tough films. nih.gov Specifically, polyimides derived from MeDABA, PI-Ia (HPMDA-MeDABA) and PI-IIa (HBPDA-MeDABA), displayed superior optical transparency compared to their chlorinated counterparts, with transmittances of 82.3% and 85.8% at 400 nm for a 25 μm thick film, respectively. nih.gov

The development of wholly aromatic polyimide films with good solution processability, light color, and high heat resistance has also been a focus. mdpi.com One approach involved a multi-component copolymerization using 6FDA, 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and a fluoro-containing diamine, 2,2′-bis(trifluoromethyl)-4,4′-bis[4-(4-amino-3-methyl)benzamide]biphenyl (MABTFMB). mdpi.com These CPI films, processed at a relatively low temperature of 250 °C, achieved a high tensile modulus of 8.4 GPa and glass transition temperatures exceeding 360 °C, while maintaining around 90% optical transmittance and a yellow index below three. mdpi.com

A comparative overview of the properties of some DABA-based polyimide films is presented in the table below.

Polymer System Tensile Strength (MPa) Transmittance (%) Key Features Reference
CPI-f (TFMB/DABA/6FDA/CBDA)177>88 (at 550 nm)High mechanical strength, excellent optical transparency researchgate.net
PI-Ia (HPMDA-MeDABA)-82.3 (at 400 nm)Reduced CTE, good optical transparency nih.gov
PI-IIa (HBPDA-MeDABA)-85.8 (at 400 nm)Reduced CTE, superior optical transparency nih.gov
CPI (6FDA/BPDA/MABTFMB)8.4 GPa (Modulus)~90High heat resistance, good mechanical and optical properties mdpi.com

Separation and Adsorption Technologies

Adsorbents for Dye Removal from Aqueous Solutions

The presence of dyes in industrial wastewater is a significant environmental concern, necessitating effective removal methods. sioc-journal.cn Adsorption is a widely used technique due to its efficiency and low cost. sioc-journal.cnnih.gov Porous polymers derived from this compound have shown considerable promise as adsorbents for capturing dyes from aqueous solutions. imist.maresearchgate.net

One study reported the sonochemical synthesis of a novel poly(Thiourea-Amide) using this compound and isophthaloyl dichloride. imist.ma This polymer was investigated for its ability to adsorb Congo red (CR) dye. imist.ma The adsorption process was found to be influenced by factors such as contact time, pH, and initial dye concentration. imist.ma

In a different approach, a silsesquioxane-porphyrin-based porous organic polymer (AzoPPOP) was synthesized and demonstrated a remarkably high adsorption capacity for Rhodamine B (RhB) at 1357.58 mg g⁻¹. researchgate.net This high capacity was attributed to the polymer's high surface area, hierarchical porous structure, and multiple interaction sites, including electrostatic interactions and π-π stacking. researchgate.net The polymer also showed good selectivity and recyclability. researchgate.net

Furthermore, direct dyes derived from this compound have been studied for their interaction with cellulosic substrates, providing insights into the adsorption mechanisms of dye molecules. researchgate.net An experimental and theoretical study on the adsorption of a trisazo direct dye derived from DABA on mercerized cotton fiber was conducted at different temperatures. researchgate.net The Sips isotherm model best described the experimental data, and thermodynamic parameters such as affinity, enthalpy, and entropy of dyeing were calculated. researchgate.net

The table below summarizes the adsorption capacities of some DABA-based materials for different dyes.

Adsorbent Dye Maximum Adsorption Capacity (mg/g) Adsorption Isotherm Model Reference
Poly(Thiourea-Amide)Congo Red-- imist.ma
AzoPPOPRhodamine B1357.58- researchgate.net
Trisazo direct dye on cotton--Sips researchgate.net
HAP–CTS–Mt filmIndigo Carmine243.18Langmuir researchgate.net
HAP–CTS–Mt filmMethylene Blue168.52Langmuir researchgate.net
HAP–CTS–Mt filmMethyl Orange137.5Langmuir researchgate.net

Membrane Materials for Pervaporation

Pervaporation is a membrane-based separation process that is particularly effective for the dehydration of organic solvents. analchemres.org Polyimides and related polymers are attractive materials for pervaporation membranes due to their good thermal and chemical stability. This compound has been incorporated into the structure of such membranes to enhance their separation performance.

Research has been conducted on the use of polyimide membranes for the dehydration of isopropanol. researchgate.net In one study, a comparison was made between polyimide membranes based on different dianhydrides. researchgate.net A polyimide synthesized from 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) and 3,4′-oxydianiline demonstrated superior performance in separating an 88 wt.% isopropanol/12 wt.% water mixture compared to a polyimide based on 4,4′-(hexafluoroisopropylidene)diphthalic anhydride and a commercial polyetherimide. researchgate.net This membrane exhibited a normalized permeation flux of 2.77 kg µm m⁻² h⁻¹ and a high separation factor of 264, achieving a water content of 97 wt.% in the permeate. researchgate.net

While direct studies focusing solely on DABA-based membranes for pervaporation are limited in the provided search results, the inclusion of DABA in polyimide structures for other separation applications, such as gas separation, suggests its potential for creating membranes with tailored properties. acs.org For instance, membranes based on a 6FDA-DAM:DABA polyimide were developed and cross-linked, resulting in a significant increase in CO₂ permeability and CO₂/CH₄ selectivity. acs.org This highlights the versatility of DABA as a monomer for designing high-performance separation membranes.

Membrane Material Application Separation Performance Reference
PI-DA (based on 3,4'-ODA)Dehydration of isopropanolNormalized permeation flux: 2.77 kg µm m⁻² h⁻¹, Separation factor: 264 researchgate.net
6FDA-DAM:DABA polyimide (cross-linked)CO₂/CH₄ separationIncreased CO₂ permeability and selectivity (up to 44.8) acs.org

Covalent Organic Frameworks (COFs) for Selective Adsorption

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them excellent candidates for selective adsorption and separation applications. wikipedia.orgmdpi.com this compound serves as a valuable building block in the synthesis of COFs, introducing functional amide groups that can enhance their adsorption capabilities. sioc-journal.cn

A novel amide-functionalized two-dimensional COF, termed JUC-578, was synthesized through the Schiff-base condensation of this compound (DABA) and 1,3,5-benzenetricarboxaldehyde. sioc-journal.cn This COF exhibited high crystallinity, a uniform spherical morphology, and one-dimensional mesoporous channels. sioc-journal.cn JUC-578 demonstrated the ability to selectively adsorb cationic dyes from aqueous solutions, which was attributed to electrostatic interactions between the electron-donating nitrogen atoms in the COF skeleton and the electron-deficient dye molecules, as well as other weak interactions like hydrogen bonding. sioc-journal.cn The structure of JUC-578 remained stable after multiple adsorption-desorption cycles, indicating its potential for practical environmental applications. sioc-journal.cn

The introduction of specific functional groups into the COF structure is a key strategy for tailoring their selectivity. wur.nl The amide groups provided by DABA can act as active sites for targeted adsorption. sioc-journal.cn The ordered and crystalline nature of COFs, combined with their permanent porosity, allows for efficient and reversible adsorption of guest molecules. sioc-journal.cnwikipedia.org The development of COFs for various applications, including gas storage and separation, catalysis, and environmental remediation, is an active area of research. wikipedia.orgmdpi.comrhhz.net

COF Name Monomers Key Features Application Reference
JUC-578This compound, 1,3,5-BenzenetricarboxaldehydeAmide-functionalized, 2D, high crystallinity, mesoporousSelective adsorption of cationic dyes sioc-journal.cn

Biomedical and Biotechnological Applications

Supramolecular Assemblies for Potential Biomaterial Applications (e.g., Nanovesicles)

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of nanotechnology and has significant implications for biomedical and biotechnological applications. This compound has been shown to participate in the formation of such assemblies, suggesting its potential as a component in the development of novel biomaterials.

One study investigated the inclusion complexation of this compound with cyclodextrins, which are macrocyclic oligosaccharides known for their ability to form host-guest complexes. annamalaiuniversity.ac.in This interaction led to the formation of nanochains and vesicles. annamalaiuniversity.ac.incyclolab.hu Such self-assembled nanostructures are of great interest for applications like drug delivery, where they can encapsulate therapeutic agents and control their release. The formation of vesicles, which are hollow spheres with a bilayer membrane, is particularly relevant for creating artificial cells or drug carriers.

The study of supramolecular assemblies often involves understanding the non-covalent interactions that drive the self-assembly process, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov The specific chemical structure of this compound, with its aromatic rings, amine groups, and amide linkage, provides multiple sites for these types of interactions, facilitating the formation of ordered supramolecular architectures. researchgate.net While the research in this specific area is still emerging, the demonstrated ability of this compound to form nanovesicles and other supramolecular structures opens up possibilities for its use in the design of advanced biomaterials. annamalaiuniversity.ac.incyclolab.hu

System Assembly Type Potential Application Reference
This compound with CyclodextrinsNanochains, VesiclesBiomaterials, Drug Delivery annamalaiuniversity.ac.incyclolab.hu

Computational Screening for Bioactive Derivatives (e.g., Anti-Dengue, Anti-Cancer Agents)

Computational methods, particularly molecular docking, have become crucial tools for screening and identifying potential therapeutic agents. In this context, derivatives of this compound have been investigated for their potential as bioactive compounds. Research has focused on synthesizing Schiff base metal complexes from this compound and evaluating their biological activities through computational screening. nanoient.org

These studies involve docking the synthesized complexes with specific biological targets to predict their binding affinity and potential inhibitory effects. For instance, nanometal complexes of cobalt (II), nickel (II), and copper (II) derived from a Schiff base of this compound have been computationally tested against key proteins involved in cancer and dengue fever. nanoient.orgnanoient.org The primary targets for these docking studies were Human DNA topoisomerase I, an enzyme critical for DNA replication in cancer cells, and Dengue NS3 protease-helicase, a bi-functional enzyme essential for the replication of the dengue virus. nanoient.orgnanoient.org

The results from these computational analyses, measured by binding energy, suggest a strong potential for these derivatives to act as therapeutic agents. nanoient.org The copper complex, in particular, was noted for its potential biological activity. nanoient.org The binding energy values indicate a favorable interaction between the this compound derivatives and the active sites of the target enzymes, suggesting they could be effective inhibitors. nanoient.org Based on these theoretical findings, the synthesized transition metal complexes are considered promising candidates for development as both anti-tumor and anti-dengue drugs. nanoient.orgnanoient.orgresearchgate.net

Metal Complex DerivativeTarget EnzymeBinding Energy (kcal/mol)Potential Application
Co(II) ComplexDengue NS3 protease-helicase-12.7Anti-Dengue
Ni(II) ComplexDengue NS3 protease-helicase-12.9Anti-Dengue
Cu(II) ComplexDengue NS3 protease-helicase-12.6Anti-Dengue
Co(II), Ni(II), Cu(II) ComplexesHuman DNA topoisomerase INot specifiedAnti-Cancer

Textile and Dyeing Industry Innovations

The textile industry has faced significant challenges due to the carcinogenicity of benzidine (B372746), a precursor historically used in the manufacture of approximately 70% of all direct dyes. researchgate.nettubitak.gov.tr This has led to extensive research to find safer alternatives that meet high environmental and safety standards without compromising on performance. tubitak.gov.trpsu.edu this compound has emerged as a successful and non-carcinogenic substitute for benzidine in the synthesis of a new generation of direct dyes. researchgate.netpsu.eduresearchgate.net

Researchers have successfully synthesized various disazo and trisazo direct dyes using this compound as the central component. researchgate.netresearchgate.net These dyes are designed to have a linear and substantive structure, making them suitable for dyeing cellulosic fibers like cotton. researchgate.netbch.ro A notable example is the synthesis of a symmetric disazo direct dye using this compound and salicylic (B10762653) acid, creating an analog to the benzidine-based C.I. Direct Yellow 1. psu.edutubitak.gov.tr Comparative studies show that the coloristic and fastness properties of these new dyes are similar, and in some cases superior, to their carcinogenic homologs. tubitak.gov.trpsu.edu This makes this compound an excellent and ecologically favorable alternative in the production of direct dyes. tubitak.gov.trpsu.edu

Property4,4'-DABA Based Dye (Analog of Direct Yellow 1)C.I. Direct Yellow 1 (Benzidine-Based)
Light FastnessSameReference Value
Wet FastnessBetterReference Value
Fastness to Acid PerspirationBetterReference Value

Beyond direct dyes, this compound serves as a key building block for a new class of reactive dyes. jetir.org Specifically, ten new monochloro s-triazine bisazo reactive dyes have been synthesized by coupling tetrazotised this compound with various 3,4-dichloro anilinocynurated coupling components. jetir.orgresearchgate.net The performance of these dyes has been systematically assessed on a range of fibers, including silk, wool, and cotton. jetir.orgresearchgate.netijsr.net

The synthesized reactive dyes produce a variety of shades, from yellow to pink, depending on the specific coupling component used. researchgate.net Performance evaluations indicate that the percentage of dye-bath exhaustion on these fibers is reasonably good and commercially acceptable. jetir.orgresearchgate.net Furthermore, the dyed fibers exhibit moderate to very good fastness properties. jetir.orgresearchgate.net The light fastness is rated as well to very good, while the fastness to washing and rubbing is generally moderate to very good, demonstrating their suitability for textile applications. jetir.orgresearchgate.net

Fiber TypeShade RangeExhaustion (%)Light FastnessWashing FastnessRubbing Fastness
SilkYellow to Pink65.67 - 78.99Moderate to GoodGood to ExcellentGood to Excellent
WoolYellow to Pink65.41 - 76.46Moderate to GoodGood to ExcellentGood to Excellent
CottonYellow to Pink66.02 - 75.98Moderate to GoodGood to ExcellentGood to Excellent

Future Research Perspectives

A promising direction for future research lies in the integration of this compound derivatives with nanotechnology to create novel hybrid materials. The synergy achieved by combining organic molecules with inorganic nanomaterials can lead to enhanced properties and new functionalities. nih.gov A clear example of this is the synthesis of nanometal complexes using Schiff bases derived from this compound. nanoient.orgnanoient.org

These hybrid organic-inorganic materials, which include complexes with cobalt (II), nickel (II), and copper (II), represent a fusion of the compound's structural features with the unique properties of nanoscale metals. nanoient.org This integration can enhance stability and biocompatibility, making them suitable for advanced applications. nih.gov The development of these hybrid materials opens up possibilities for creating more effective and targeted therapeutic agents, as demonstrated by the promising anti-dengue and anti-tumor activities of these specific nanometal complexes. nanoient.orgresearchgate.net Future work could explore the creation of other hybrid materials, such as combining this compound-based polymers with carbon nanotubes or graphene, to develop advanced composites for electronic or material science applications.

Adopting sustainable synthesis and green chemistry principles is crucial for the future of chemical manufacturing. ijnc.irmdpi.com For this compound, research into greener production methods is an important perspective. One documented sustainable method involves the catalytic reduction of 4,4'-dinitrobenzanilide (B1617148). chemicalbook.com This process uses hydrogen gas with a palladium on activated charcoal catalyst in N,N-dimethylformamide, followed by purification with n-butanol, to produce high-purity this compound with a yield of 96.1%. chemicalbook.com

This method aligns with green chemistry principles by utilizing a catalyst, which is more efficient and generates less waste compared to traditional stoichiometric reduction methods. ijnc.irrsc.org Furthermore, the very use of this compound as a replacement for carcinogenic benzidine in dye synthesis is a significant step toward greener and safer industrial processes. tubitak.gov.trresearchgate.net Future research should continue to focus on optimizing reaction conditions, exploring the use of renewable feedstocks, and employing eco-friendly solvents to further minimize the environmental footprint of its synthesis and application. ijnc.irmdpi.com

Advanced Modeling for Predictive Material Design

The rational design of novel materials with tailored properties is a paramount objective in materials science. For monomers like this compound, which serve as fundamental building blocks for high-performance polymers such as aramids and polyimides, predictive modeling offers a powerful alternative to the traditional, often time-consuming and costly, trial-and-error approach to material development. mit.edu By leveraging advanced computational techniques, researchers can simulate and predict material behavior at various scales, from molecular interactions to macroscopic properties, thereby accelerating the discovery and optimization of new materials. mit.edu This approach integrates computational chemistry, materials informatics, and machine learning to create a robust framework for designing materials with desired characteristics, such as superior thermal stability, specific mechanical strength, or unique optical properties. mit.eduscirp.org

Computational Chemistry and Molecular Modeling

At the core of predictive material design are computational chemistry methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations. These tools allow for the in-silico investigation of the electronic structure and dynamic behavior of molecules and the materials derived from them.

In the context of polymers synthesized using this compound, DFT calculations are employed to elucidate fundamental chemical properties that govern reactivity and intermolecular interactions. For instance, in a study of a poly(Thiourea-Amide) synthesized from this compound and isophthaloyl diisothiocyanate, DFT was used to calculate key quantum chemical parameters. imist.maimist.ma These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔEgap), chemical hardness, and electrophilicity, serve as effective descriptors for evaluating the potential interactions and reactivity of the polymer, such as its adsorption capabilities for dyes. imist.maimist.ma

Table 1: Quantum Chemical Parameters Calculated via DFT for a this compound-based Polymer

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of a molecule.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of a molecule.
ΔEgap (EHOMO - ELUMO)The energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. imist.ma
Chemical Hardness (η)Measures the resistance to change in electron distribution or charge transfer.
Electronic Chemical Potential (μ)Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity (ω)A measure of the energy lowering of a molecule when it accepts electrons.

Molecular dynamics simulations complement these quantum mechanical calculations by modeling the physical movements of atoms and molecules over time. This allows for the prediction of bulk material properties, such as glass transition temperature, mechanical moduli, and the conformational behavior of polymer chains containing the this compound moiety.

Machine Learning-Assisted Material Discovery

The integration of machine learning (ML) and artificial intelligence (AI) with computational and experimental data represents the cutting edge of predictive material design. mit.edu ML models can identify complex, non-linear relationships between chemical structures (described by molecular descriptors) and resulting material properties, enabling high-throughput screening and inverse design.

A notable application involves the machine-learning-assisted design of highly tough thermosetting polymers. amazonaws.com In one study, this compound (DABA) was used as a curing agent for an epoxy resin. amazonaws.com An attention- and gate-augmented graph convolutional network (GCN+a+g) model was developed to predict the mechanical properties of the resulting polymer. amazonaws.com The model's accuracy was significantly improved by incorporating "crosslinking density descriptors," which quantitatively describe the polymer network's structure. amazonaws.com This demonstrates the power of ML in capturing the intricate structure-property relationships that are critical in crosslinked polymers. The inclusion of these specialized descriptors reduced the prediction error for key mechanical properties, showcasing the model's enhanced predictive capability. amazonaws.com

Table 2: Impact of Crosslinking Density Descriptors on Machine Learning Model Accuracy

PropertyMetricError without Crosslinking DescriptorError with Crosslinking Descriptor
StrengthRMSE2.57 MPa2.42 MPa
MAE1.90 MPa1.76 MPa
Elongation at BreakRMSE2.04%1.94%
MAE1.51%1.43%
amazonaws.com

By training these models on datasets derived from computational simulations and experimental results, researchers can create predictive tools that guide the synthesis of new this compound-based materials. amazonaws.com This data-driven approach allows for the efficient exploration of a vast chemical space to identify candidates with optimal performance characteristics, fundamentally changing the paradigm of material development from discovery-driven to design-driven. mit.edu

Q & A

Q. Basic

  • HPLC : Quantify purity (>98%) using C18 columns with UV detection at 254 nm.
  • FTIR : Confirm amine (-NH₂, ~3350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
  • TLC : Monitor reaction progress (Rf = 0.5 in ethyl acetate/hexane).
  • DSC : Verify melting point (203–207°C) and detect polymorphic transitions .

How can copolymerization with pyrimidine-containing monomers enhance the thermal stability and mechanical properties of DABA-based polyimide fibers?

Advanced
Pyrimidine monomers (e.g., PRM) introduce hydrogen-bonding sites and aromaticity, improving chain alignment. For instance, BPDA/PRM/DABA copolymers (1:1 molar ratio) achieve:

  • Tensile strength : 1.8 GPa (vs. 1.2 GPA for homopolymers).
  • Thermal stability : 5% weight loss at 550°C (TGA in N₂).
  • Reduced microvoids, as shown by SEM and density measurements .

What mechanisms explain the reduced water uptake in DABA-derived polyimides compared to other diamines, and how does this affect their application in high-humidity environments?

Advanced
DABA’s rigid, hydrophobic benzanilide units minimize free volume, reducing water diffusion. For example, PMDA/DABA polyimides exhibit water absorption (WA) of 3.4%, lower than PMDA/ODA (WA = 4.2%). This makes them suitable for optical films in humid environments, as low WA (<1%) prevents dimensional swelling and refractive index changes .

What are the key considerations when designing DABA-containing polymers for optical or adhesive applications regarding dimensional stability and solvent resistance?

Q. Basic

  • Optical films : Use methyl-substituted DABA derivatives (e.g., MMDABA) to enhance Tg (>350°C) and reduce linear coefficients of thermal expansion (CTE < 20 ppm/K) .
  • Adhesives : Optimize amide content for hydrogen bonding (e.g., BTDA/4,4'-DABA PAIs show lap shear strength >20 MPa at 232°C) .

How does the incorporation of methyl substituents in DABA derivatives impact the high-temperature performance of photosensitive polyimides?

Advanced
Methyl groups (e.g., in MMDABA) increase steric hindrance, reducing chain mobility and improving dimensional stability. MMDABA/BTDA PSPI coatings retain >95% mechanical integrity after 24 hours at 300°C, with CTE values <15 ppm/K. This is critical for optical coatings in aerospace applications .

What are the documented toxicological profiles of DABA, and how should safety protocols be adapted in laboratory settings?

Basic
DABA shows no carcinogenicity in rodent studies (0% tumor incidence at 500 mg/kg doses). However, acute exposure risks include respiratory irritation. Use PPE (gloves, masks) and work in fume hoods during synthesis. Waste should be neutralized with acetic acid before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.